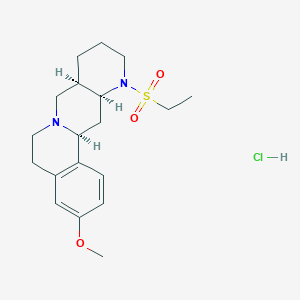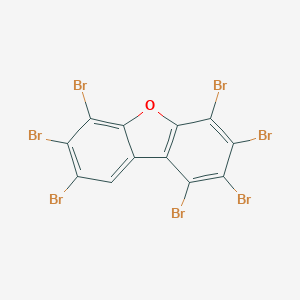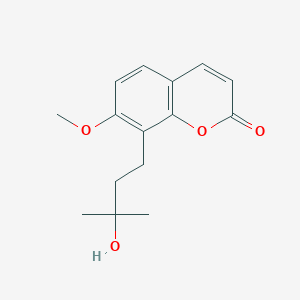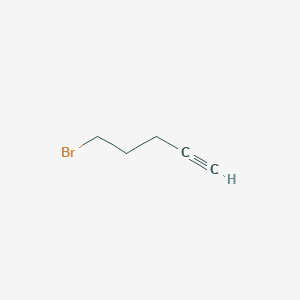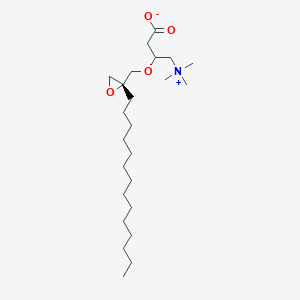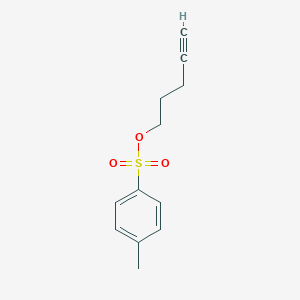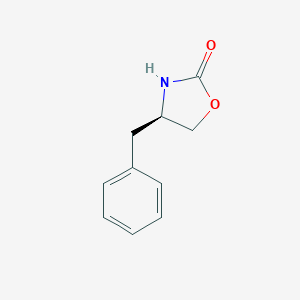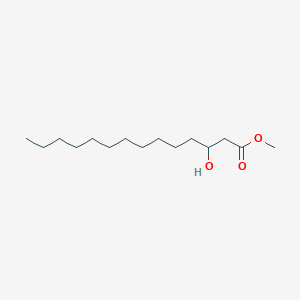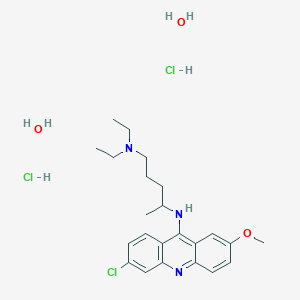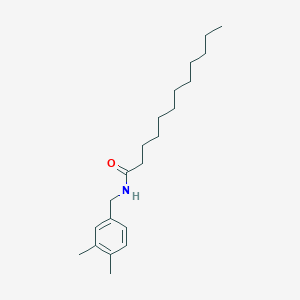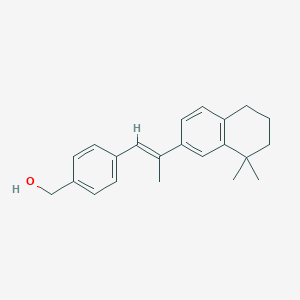
1-(3-(Benzyloxy)phenyl)ethanone
概要
説明
Synthesis Analysis
The synthesis of 1-(3-(Benzyloxy)phenyl)ethanone and related compounds often involves the condensation of certain precursors under specific conditions. For instance, one study describes the synthesis of a similar compound, 1-phenyl-2-(diisopropylphosphino)ethanone, through reactions involving rhenium-oxo and phenylimido complexes, highlighting the influence of basicity and steric hindrance on complex formation (Couillens, Gressier, & Dartiguenave, 2003)(Couillens et al., 2003).
科学的研究の応用
Fungitoxicity
A derivative, 1-(3-(benzylideneamino)phenyl)ethanone, and its C-phenyl derivatives show potential as effective fungicides against various plant pathogens, suggesting applications in agriculture (Mehton, Sharma, & Rai, 2009).
Antibacterial and Anti-inflammatory Properties
Synthetic benzyl phenyl ketones, including derivatives of 1-(3-(Benzyloxy)phenyl)ethanone, exhibit potent inhibitory effects on 5-lipoxygenase, and some have shown nearly 100% inhibition of bacterial growth against E. coli and S. aureus (Vásquez-Martínez et al., 2019).
Supramolecular Chemistry
One derivative, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, forms a self-assembling two-dimensional and three-dimensional supramolecular framework, which is significant for materials science (Cai, Xu, Chai, & Li, 2020).
Antineoplastic Activity
The molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone supports its potential inhibitory activity against TPII and anti-neoplastic activity (Mary et al., 2015).
Photoremovable Protecting Group
The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been identified as a new photoremovable protecting group for carboxylic acids (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Antimicrobial Activity
Certain synthesized compounds of this class show antimicrobial activity against various pathogens including bacillus subtillis, staphylococcus aureus, Escherichia coli, and salmonella typhi (Dave et al., 2013).
Antifungal Activity
Flexible azole antifungals, including 1(2(2,4dichlorobenzyloxy)phenyl)2(1Himidazol1yl)ethanone hydrochloride, show potent antifungal activity, comparable or superior to standard drugs (Emami et al., 2011).
Molecular Docking and NMR Studies
The molecular structure and docking studies of certain derivatives indicate their potential in drug development and research in medicinal chemistry (Grimmer & Slabber, 2015).
Corrosion Inhibition
Some derivatives are effective as corrosion inhibitors for mild steel in corrosive environments, demonstrating high inhibition efficiency (Jawad et al., 2020).
Dielectric and Thermal Properties
The methacrylate polymer bearing a chalcone side group derived from this compound shows promising dielectric and thermal properties (Çelik & Coskun, 2018).
特性
IUPAC Name |
1-(3-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMEAWGAUALJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187667 | |
| Record name | 1-(3-(Phenylmethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)ethanone | |
CAS RN |
34068-01-4 | |
| Record name | 1-[3-(Phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34068-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(Phenylmethoxy)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034068014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34068-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-(Phenylmethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(phenylmethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

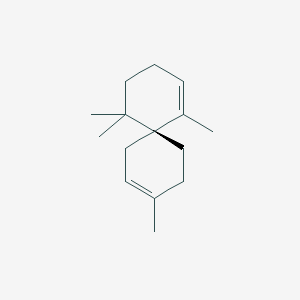
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
